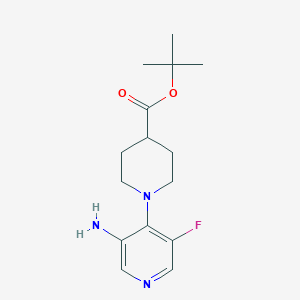
Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate
Overview
Description
Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C15H22FN3O2 and its molecular weight is 295.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate (CAS No. 1613192-01-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its properties, synthesis, and biological activity, supported by data tables and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H22FN3O2 |
| Molecular Weight | 295.35 g/mol |
| Density | 1.188 g/cm³ (predicted) |
| Boiling Point | 418.9 °C (predicted) |
| pKa | 9.48 (predicted) |
These properties indicate a stable compound with a relatively high boiling point, suggesting potential utility in various chemical reactions and formulations.
Synthesis
The synthesis of this compound can be achieved through nucleophilic substitution reactions involving the corresponding bromo or chloro derivatives of pyridine. The general synthetic route involves:
- Preparation of the bromo derivative : Starting from 3-bromo-5-fluoropyridine.
- Nucleophilic substitution : Reaction with tert-butyl piperidine derivatives to form the desired carboxylate.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant inhibitory effects on various cancer cell lines, showing IC50 values in the low micromolar range (e.g., ) against MDA-MB-231 triple-negative breast cancer cells .
The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cell proliferation and survival. For example, compounds containing similar fluoropyridine structures have been shown to inhibit specific kinases involved in cancer progression .
Case Studies
- In Vitro Studies : In vitro experiments revealed that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
- In Vivo Efficacy : Animal models treated with related compounds showed reduced tumor growth rates and improved survival outcomes compared to control groups .
Properties
IUPAC Name |
tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)10-4-6-19(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVLIJJQHSYTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C2=C(C=NC=C2N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














